4-Methyl-2-nitrophenyl trifluoromethanesulfonate
Overview
Description
4-Methyl-2-nitrophenyl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C8H6F3NO5S and its molecular weight is 285.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar compounds are often used as reagents in the synthesis of aryl triflates , which are used in palladium-catalyzed coupling reactions .
Mode of Action
4-Methyl-2-nitrophenyl trifluoromethanesulfonate acts as a triflating agent in the synthesis of aryl triflates . It’s also used as a reagent for palladium-catalyzed coupling reactions with different substrates
Biochemical Pathways
It’s known to be involved in the synthesis of aryl triflates and palladium-catalyzed coupling reactions , which are key processes in organic chemistry and drug synthesis.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known to be a strong methylation agent . .
Biochemical Analysis
Biochemical Properties
4-Methyl-2-nitrophenyl trifluoromethanesulfonate plays a crucial role in biochemical reactions, particularly as a reagent in the synthesis of aryl triflates . It interacts with enzymes, proteins, and other biomolecules, facilitating various chemical transformations. The compound’s interactions are primarily characterized by its ability to act as a triflating agent, which is essential in the modification of biomolecules for further biochemical studies .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of specific enzymes involved in metabolic pathways, thereby altering the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s ability to modify gene expression is linked to its interaction with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are essential for understanding its full biochemical impact.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role in these pathways includes the modification of metabolites and alteration of metabolic flux. The compound’s interactions with key enzymes can lead to changes in the levels of specific metabolites, thereby influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is essential for its activity, as it needs to reach specific sites within the cell to exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization within the cell influences its interactions with biomolecules and its overall biochemical impact .
Properties
IUPAC Name |
(4-methyl-2-nitrophenyl) trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO5S/c1-5-2-3-7(6(4-5)12(13)14)17-18(15,16)8(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUPDNUBFUXJEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60772852 | |
Record name | 4-Methyl-2-nitrophenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60772852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
195455-54-0 | |
Record name | 4-Methyl-2-nitrophenyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60772852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.